molecular formula C11H15NO2S2 B2662282 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2309774-05-6

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No.: B2662282
CAS No.: 2309774-05-6
M. Wt: 257.37
InChI Key: MXVLKLBWFFPRIN-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2S2 and its molecular weight is 257.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Modification

1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine and its derivatives have been widely investigated for their synthetic applications and potential in structural modifications. For instance, enantioenriched 3-pyrrolines, a category to which this compound belongs, have been synthesized using highly enantioselective methods. These methods involve catalytic asymmetric cycloadditions followed by reductive sulfonyl elimination, demonstrating the compound's role in the synthesis of biologically active molecules, such as C-azanucleosides (López-Pérez, Adrio, & Carretero, 2008).

Antimicrobial Applications

Derivatives of this compound have shown promising antimicrobial properties. A novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones demonstrated considerable antimicrobial activity, showcasing the therapeutic potential of these compounds. The minimum inhibitory concentration (MIC) values for these synthesized compounds suggest their effectiveness against microbial pathogens (Zareef, Iqbal, & Arfan, 2008).

Catalysis and Organic Synthesis

The compound and its related structures have found extensive use in catalysis and organic synthesis, highlighting its versatility. For example, a study on the Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with beta-phenylsulfonyl enones reported the synthesis of highly functionalized pyrrolidine derivatives, revealing significant potential in the synthesis of complex organic molecules with high regio-, diastereo-, and enantioselectivity (Robles-Machín, González-Esguevillas, Adrio, & Carretero, 2010).

Electrocyclic Reactions and N-Fused Pyrroles Synthesis

Research on the ring-opening and closing protocols from nitrothiophenes, leveraging compounds like this compound, underscores a streamlined approach to N-fused pyrroles. This method is instrumental for synthesizing both synthetic and biologically relevant pyrroles through a tandem 1,6-H shift and 6π-electrocyclization, followed by easy aromatization (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).

Selective Inverse Agonism and Therapeutic Potential

The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones, closely related to this compound, demonstrates the compound's capacity for selective inverse agonism. This discovery has led to compounds with high selectivity against certain receptors, showcasing significant therapeutic potential and desirable pharmacokinetic properties (Duan et al., 2019).

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S2/c13-16(14,10-3-4-10)12-6-5-9(8-12)11-2-1-7-15-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLKLBWFFPRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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